2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridin-5-one core substituted with an amino group at position 2 and two methyl groups at position 5. This structure confers unique physicochemical properties, such as moderate polarity (due to the amino group) and enhanced steric bulk (due to the dimethyl substituents).
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-9(2)7-5(8(13)12-9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11)(H,12,13) |
InChI Key |
NOZSBFOFPRWELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)N)C(=O)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with an amine source under high temperature can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and its analogs:
*Calculated based on substituent additions to the core structure.
Key Observations:
- Amino vs.
- Dimethyl Substituents : The 7,7-dimethyl groups increase steric bulk, which may reduce metabolic oxidation at the 7-position, enhancing stability .
- Lipophilicity: Chloro analogs (e.g., 2-Chloro-7,7-dimethyl derivative, LogP ~2.1*) exhibit higher lipophilicity than the amino-substituted compound (estimated LogP ~1.5), affecting membrane permeability and distribution.
M4 Muscarinic Acetylcholine Receptor Modulation
Pyrrolo[3,4-b]pyridin-5-one derivatives, such as those disclosed in , act as allosteric modulators of the M4 receptor, a target for neurological disorders. The amino group in the target compound may enhance interactions with receptor polar residues, while dimethyl groups could stabilize binding via hydrophobic interactions .
Anticancer Potential
Compounds like 2-benzyl-7-(4-chlorophenyl)-3-morpholino derivatives (e.g., 1k in ) show in vitro activity against cervical cancer cell lines (IC₅₀: 10–50 μM). The target compound’s amino group could influence cytotoxicity by altering electron distribution or binding to DNA/proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
